![molecular formula C21H23N3OS B2827860 2-(2-(phenylamino)thiazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1040678-01-0](/img/structure/B2827860.png)
2-(2-(phenylamino)thiazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide
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Description
2-(2-(phenylamino)thiazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide, also known as PAT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research.
Scientific Research Applications
Anticancer Activity
Research on structurally related compounds, such as 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, has demonstrated promising anticancer activities. These derivatives have been synthesized and evaluated against various human tumor cell lines, including melanoma, showcasing significant anticancer potential with low GI50 values. This suggests that derivatives similar to 2-(2-(phenylamino)thiazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide may also possess anticancer properties worth exploring (Duran & Demirayak, 2012).
Antibacterial and Nematicidal Activities
N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and evaluated for their antibacterial activities against various bacteria strains such as Xanthomonas oryzae pv. Oryzae and Xanthomonas axonopodis pv. Citri. These compounds have shown promising results, with one compound exhibiting superior efficacy compared to standard treatments. Additionally, some derivatives displayed excellent nematicidal activity against Meloidogyne incognita, indicating potential agricultural applications (Lu, Zhou, Wang, & Jin, 2020).
properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-16(12-13-17-8-4-2-5-9-17)22-20(25)14-19-15-26-21(24-19)23-18-10-6-3-7-11-18/h2-11,15-16H,12-14H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWMZDNNNYGSCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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